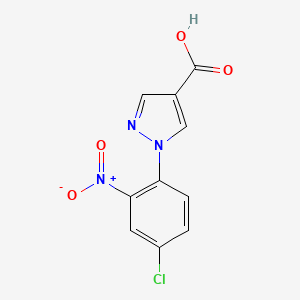

1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a 4-chloro-2-nitrophenyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce a nitro group at the ortho position.

Cyclization: The nitrated compound is then subjected to cyclization with hydrazine to form the pyrazole ring.

Carboxylation: Finally, the pyrazole derivative is carboxylated to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

- Oxidation

Activité Biologique

1-(4-Chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound that belongs to the pyrazole family, known for its diverse biological activities. The compound's structure features a pyrazole ring substituted with a 4-chloro-2-nitrophenyl group and a carboxylic acid functional group, which contributes to its pharmacological potential.

Synthesis and Properties

The synthesis of this compound typically involves several key steps:

- Nitration : The starting material undergoes nitration to introduce a nitro group at the ortho position.

- Cyclization : The nitrated compound is cyclized with hydrazine to form the pyrazole ring.

- Carboxylation : Finally, the pyrazole derivative is carboxylated to introduce the carboxylic acid group.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent, antibacterial compound, and anti-inflammatory agent.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have shown antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. Notably, studies have reported that certain analogs can inhibit the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Antiproliferative activity |

| Liver Cancer | HepG2 | Antiproliferative activity |

| Lung Cancer | A549 | Significant growth inhibition |

| Colorectal Cancer | HCT116 | Significant growth inhibition |

Antibacterial Activity

The compound has also demonstrated antibacterial properties. Pyrazole derivatives have been tested against various bacterial strains, showing effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances its antibacterial activity .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have documented the biological efficacy of this compound:

- Anticancer Study : A study evaluated a series of pyrazole derivatives for their ability to inhibit tumor growth in vivo. Results indicated that compounds similar to this compound significantly reduced tumor size in mouse models.

- Antimicrobial Evaluation : Another study assessed the antibacterial activity of this compound against clinical isolates of E. coli and S. aureus. The results showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Inflammation Model : In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in a marked reduction in paw edema, indicating potent anti-inflammatory activity.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. For instance, studies have shown that modifications of this compound can enhance its efficacy against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of investigation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies indicate that it may modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases .

Material Science

Polymer Synthesis

The compound serves as a versatile building block in the synthesis of novel polymers. Researchers have synthesized various polymeric materials incorporating this pyrazole derivative, which exhibit interesting electrochemical and luminescent properties. These materials have potential applications in sensors and electronic devices due to their unique optical characteristics .

Supramolecular Chemistry

In supramolecular chemistry, this compound has been utilized to create complex architectures through hydrogen bonding and π-π stacking interactions. These structures can be tailored for specific functions, such as catalysis or drug delivery systems .

Organic Synthesis

Synthetic Intermediates

This compound is frequently employed as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable precursor in synthetic organic chemistry .

Crystal Engineering

The crystallographic studies involving this compound reveal insights into its solid-state behavior and molecular interactions. The crystal structure analysis indicates the presence of strong intramolecular hydrogen bonds that stabilize the molecular framework, which is crucial for designing materials with desired properties .

Case Studies

Propriétés

IUPAC Name |

1-(4-chloro-2-nitrophenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O4/c11-7-1-2-8(9(3-7)14(17)18)13-5-6(4-12-13)10(15)16/h1-5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDFEZAJYYAQIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.